Amhdsa
Description
Properties
CAS No. |
145458-97-5 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1 |
InChI Key |
GHBAWIZUVFCJBD-BNDYYXHWSA-N |
SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Isomeric SMILES |
CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C |
Canonical SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Synonyms |
3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one AMHDSA |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of the Evidence
- No Reference to "Amhdsa": None of the 20 evidence documents mention "this compound" or provide data on its chemical properties, synthesis, or applications. This makes a direct comparison impossible .
- Focus on NLP Models: and 17 discuss machine learning architectures like the Transformer, BERT, and GPT-2, which are unrelated to chemical compounds .
Recommended Approach for Future Research
To address the query effectively, the following steps are necessary based on academic guidelines from the evidence:
A. Compound Identification and Validation
- Consult authoritative chemical databases (e.g., PubChem, SciFinder) to confirm its existence and properties .
B. Literature Review Methodology
- Use systematic literature reviews to identify peer-reviewed studies on "this compound" and its analogs, adhering to reproducibility standards outlined in , and 16 .
- Apply comparative frameworks from and , which emphasize structural/functional analogies and meta-analysis for indirect comparisons .
C. Data Presentation Standards
- Follow formatting guidelines from and for tables and figures to ensure clarity and reproducibility. For example:
- Table 1: Hypothetical comparison of "this compound" with analogs (if data were available).
| Property | This compound | Compound X | Compound Y | Reference Method |
|---|---|---|---|---|
| Molecular Weight (g/mol) | - | - | - | Mass spectrometry |
| Solubility (mg/mL) | - | - | - | HPLC |
| Thermal Stability (°C) | - | - | - | DSC |
Critical Gaps in Current Evidence
- Lack of Compound-Specific Data: The absence of "this compound" in the provided sources prevents quantitative or qualitative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
